Linezolid vs. Tedizolid: 4-Fold Difference in MRSA and VRE Potency (MIC90)
Tedizolid, a second-generation oxazolidinone, exhibits superior in vitro potency compared with linezolid against Gram-positive cocci. In a direct head-to-head comparison, tedizolid demonstrated MIC90 values of 0.5 μg/mL against MRSA, MSSA, and VRE, whereas linezolid MIC90 values were consistently 2 μg/mL across the same isolates, representing a 4-fold difference in potency [1]. This quantitative difference is critical for susceptibility breakpoint interpretation and may influence therapeutic selection in infections with elevated linezolid MICs. Notably, against E. faecalis isolates intermediate to linezolid (MIC=4 μg/mL), tedizolid MICs were 1 μg/mL and 0.5 μg/mL, demonstrating retained activity against strains with reduced linezolid susceptibility [1].
| Evidence Dimension | In vitro antimicrobial potency (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 2 μg/mL (MRSA, MSSA, VRE) |
| Comparator Or Baseline | Tedizolid: MIC90 = 0.5 μg/mL (MRSA, MSSA, VRE) |
| Quantified Difference | 4-fold lower potency (linezolid MIC90 4× higher than tedizolid) |
| Conditions | Agar dilution method; 425 clinical isolates from ABSSSI and pneumonia patients |
Why This Matters
For procurement decisions involving oxazolidinone selection, this 4-fold potency differential informs susceptibility testing requirements and guides therapeutic selection when elevated linezolid MICs are encountered.
- [1] Chen YS, Huang SC, Yang YL, et al. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia. Antimicrob Agents Chemother. 2015;59(10):6262-6266. View Source
